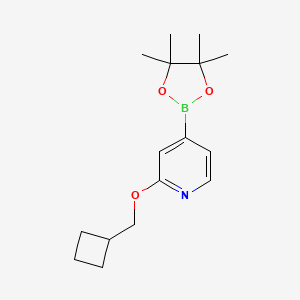

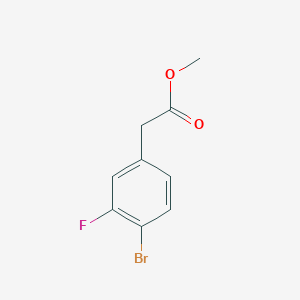

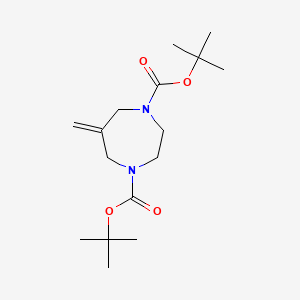

![molecular formula C17H18N2O2 B1455174 6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157411-65-8](/img/structure/B1455174.png)

6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Overview

Description

6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroquinolin-2-one core, which is substituted at the 6-position by an amino group that is further substituted by a 3-methoxybenzyl group . The InChI code for this compound is 1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)11-18-14-6-7-16-13(10-14)5-8-17(20)19-16/h2-4,6-7,9-10,18H,5,8,11H2,1H3,(H,19,20) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications

Antitumor and Cytotoxic Activities

Tetrahydroquinoline derivatives have been synthesized and evaluated for their potential antitumor and cytotoxic activities. Studies have shown a relationship between the cytotoxic activity on U937 and HeLa cells and the aryl ring substitutions of tetrahydroquinoline derivatives. Some synthesized molecules demonstrated selective cytotoxic activity with greater selectivity index compared to reference compounds like colchicine and doxorubicin (Kouznetsov et al., 2016).

Antifungal Properties

Derivatives of tetrahydroquinoline have been synthesized and evaluated for their antifungal properties. The synthesis involved a two-step process, including a key step of forming N-benzyltetrahydroquinolines via a cationic imino Diels-Alder cycloaddition, followed by a catalytic debenzylation. In vitro testing against fungi including yeasts, hialohyphomycetes, and dermatophytes revealed that specific derivatives showed antifungal activity, particularly against dermatophytes (Bohórquez et al., 2015).

Tubulin Polymerization Inhibition

Research on indenopyrazoles, which are structurally related to tetrahydroquinolines, identified compounds with antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This mechanism was suggested by MorphoBase and ChemProteoBase profiling analyses, indicating the compound's potential as a tubulin inhibitor and its promising antiproliferative activity (Minegishi et al., 2015).

Molecular Docking Studies

Molecular docking studies of tetrahydroquinoline derivatives against various protein receptors demonstrated significant interactions, indicating potential as lead compounds for further study in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial protein inhibition (Nair et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with proteins such as nfκb sub-unit p65 and ERK2 (Extracellular Signal Regulated Kinase 2) . These proteins play crucial roles in cellular signaling and regulation of gene expression.

Mode of Action

It’s suggested that related compounds can augment the phosphorylation of nfκb sub-unit p65 , and inhibit the phosphorylation of ERK2 . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular signaling.

Biochemical Pathways

The modulation of nfκb and erk2 activity suggests that the compound may affect pathways related to inflammation, cell growth, and survival .

Result of Action

The modulation of nfκb and erk2 activity suggests that the compound may have effects on cellular signaling, potentially influencing processes such as inflammation and cell growth .

Biochemical Analysis

Biochemical Properties

6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can have significant effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These factors are essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell.

Properties

IUPAC Name |

6-[(3-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)11-18-14-6-7-16-13(10-14)5-8-17(20)19-16/h2-4,6-7,9-10,18H,5,8,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKWKRAFASWVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

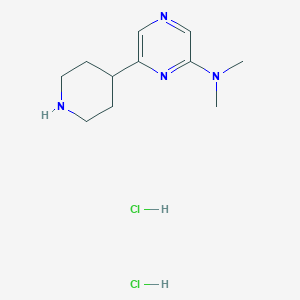

![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)

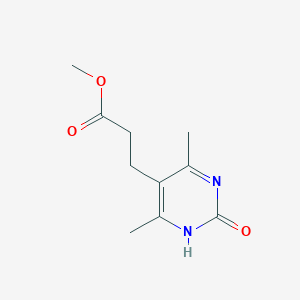

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)

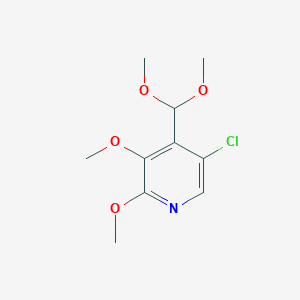

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)

![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)

![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)